Cas no 1482267-27-5 (3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol)

3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
- 1482267-27-5
- AKOS015366630
- EN300-1913553
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- Inchi: 1S/C9H13BrOS/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,11H,5-6H2,1-2H3
- InChI Key: ACUHUAAIIFINHI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CC(C)(C)CO)S1
Computed Properties
- Exact Mass: 247.98705g/mol
- Monoisotopic Mass: 247.98705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 48.5Ų
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913553-0.5g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1913553-10g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1913553-0.1g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1913553-5.0g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1913553-0.25g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1913553-2.5g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1913553-1.0g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1913553-10.0g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1913553-0.05g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1913553-1g |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
1482267-27-5 | 1g |
$770.0 | 2023-09-17 |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol Related Literature
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
Comprehensive Overview of 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS No. 1482267-27-5)
3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS No. 1482267-27-5) is a brominated thiophene derivative with significant applications in pharmaceutical and material science research. This compound, characterized by its unique thiophene ring and dimethylpropanol side chain, has garnered attention for its potential in drug discovery and organic electronics. Researchers are increasingly exploring its role as a building block for heterocyclic compounds, particularly in the development of small molecule inhibitors and functional materials.
The structural features of 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol make it a versatile intermediate in organic synthesis. The presence of the bromine atom at the 5-position of the thiophene ring allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are pivotal in creating complex molecules for medicinal chemistry and material science. Recent studies highlight its utility in designing kinase inhibitors and photovoltaic materials, aligning with the growing demand for sustainable energy solutions and targeted therapies.
In the context of drug discovery, 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol serves as a key precursor for bioactive molecules. Its thiophene core is often found in compounds with anti-inflammatory and antimicrobial properties. The dimethylpropanol moiety enhances solubility, making it suitable for formulation development. This aligns with current trends in personalized medicine, where researchers seek tailored therapeutics with improved pharmacokinetics. Additionally, the compound's potential in central nervous system (CNS) drug design is under investigation, addressing the rising prevalence of neurodegenerative disorders.
From a material science perspective, 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol contributes to advancements in organic semiconductors. Its conjugated system and electron-withdrawing bromine make it a candidate for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These applications are critical for flexible electronics and wearable technology, which are currently dominating consumer markets. The compound's compatibility with green chemistry principles further enhances its appeal, as industries prioritize eco-friendly synthesis methods.
Quality control and analytical characterization of 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol are essential for ensuring reproducibility in research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed. These methods validate the compound's purity and structural integrity, which are crucial for high-throughput screening and preclinical studies. The demand for certified reference materials has surged, reflecting the compound's expanding role in life sciences.
In summary, 3-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS No. 1482267-27-5) is a multifaceted compound with broad applications in pharmaceutical research and advanced materials. Its structural versatility and compatibility with modern synthetic techniques position it as a valuable asset in addressing contemporary challenges in healthcare and technology. As research progresses, this compound is expected to play a pivotal role in innovations ranging from precision medicine to next-generation electronics.
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